

Solubility Profile of Etravirine D4: A Technical Guide

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Compound of Interest

Compound Name: Etravirine D4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Etravirine D4**, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. Understanding the solubility of active pharmaceutical ingredients (APIs) is a critical factor in drug development, influencing formulation strategies, bioavailability, and analytical method development. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols, and provides visualizations to illustrate key processes.

Executive Summary

Etravirine D4, the deuterium-labeled version of Etravirine, is primarily utilized in research settings, often as an internal standard for analytical purposes. While extensive quantitative solubility data for a wide range of solvents for **Etravirine D4** is not readily available in the public domain, this guide presents the known solubility in Dimethyl Sulfoxide (DMSO). To provide a broader context for formulation development, this guide also includes a detailed summary of the solubility of the parent compound, Etravirine, in various organic and aqueous media. The underlying principle is that the deuteration in **Etravirine D4** is unlikely to significantly alter its fundamental physicochemical properties, including solubility, when compared to Etravirine.

Solubility Data

The following tables summarize the available solubility data for both **Etravirine D4** and its parent compound, Etravirine.

Etravirine D4 Solubility

Quantitative solubility data for **Etravirine D4** is limited. The following table presents the currently available information.

Solvent	Temperature	Solubility
Dimethyl Sulfoxide (DMSO)	Not Specified	250 mg/mL[1][2]

Note: The solubility in DMSO may require ultrasonication to achieve full dissolution.

Etravirine (Parent Compound) Solubility

The solubility of the non-deuterated Etravirine has been more extensively characterized and is presented below. This data serves as a valuable reference for predicting the solubility behavior of **Etravirine D4**.

Solvent	Temperature	Solubility
Dimethyl Sulfoxide (DMSO)	Not Specified	~20 mg/mL[3], 2 mg/mL
Dimethylformamide (DMF)	Not Specified	~30 mg/mL[3]
Tetrahydrofuran (THF)	Not Specified	Freely Soluble, Readily Soluble
Dimethylacetamide (DMA)	Not Specified	Readily Soluble
Ethanol	Not Specified	Slightly Soluble
Methanol	Not Specified	Slightly Soluble (with heat and sonication)
Polyethylene Glycol 400 (PEG 400)	Not Specified	Soluble
1:3 DMF:PBS (pH 7.2)	Not Specified	~0.25 mg/mL
Aqueous Media (pH 1.2 to 6.8)	Not Specified	Practically Insoluble

Qualitative Solubility of Etravirine:

- Soluble in: some organic solvents.
- Sparingly soluble in: aqueous buffers.
- Practically insoluble in: water over a wide pH range.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The most common and reliable method for determining the equilibrium solubility of a sparingly soluble compound is the shake-flask method.

Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

- Compound of interest (e.g., **Etravirine D4**)
- Solvent of interest
- Scintillation vials or sealed flasks
- Orbital shaker or magnetic stirrer with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

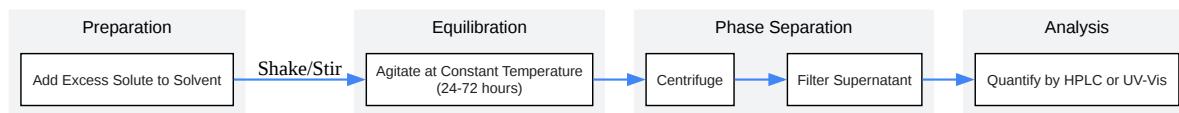
- Preparation of a Saturated Solution:
 - Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial or flask. The excess solid should be visually present to ensure saturation.
- Equilibration:
 - Place the sealed vials in a temperature-controlled orbital shaker or on a magnetic stirrer.
 - Agitate the samples at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.
- Phase Separation:

- After equilibration, allow the samples to stand undisturbed for a period to allow the excess solid to sediment.
- To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.
- Carefully withdraw a known volume of the supernatant using a pipette and filter it through a chemically inert syringe filter to obtain a clear, saturated solution.
- Quantification:
 - Prepare a series of standard solutions of the compound of known concentrations in the same solvent.
 - Analyze the standard solutions and the filtered saturated solution using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
 - Construct a calibration curve from the standard solutions.
 - Determine the concentration of the compound in the saturated solution by interpolating its analytical response on the calibration curve.
- Data Reporting:
 - The solubility is reported as the mean concentration of the saturated solution, typically in mg/mL or $\mu\text{g/mL}$, at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

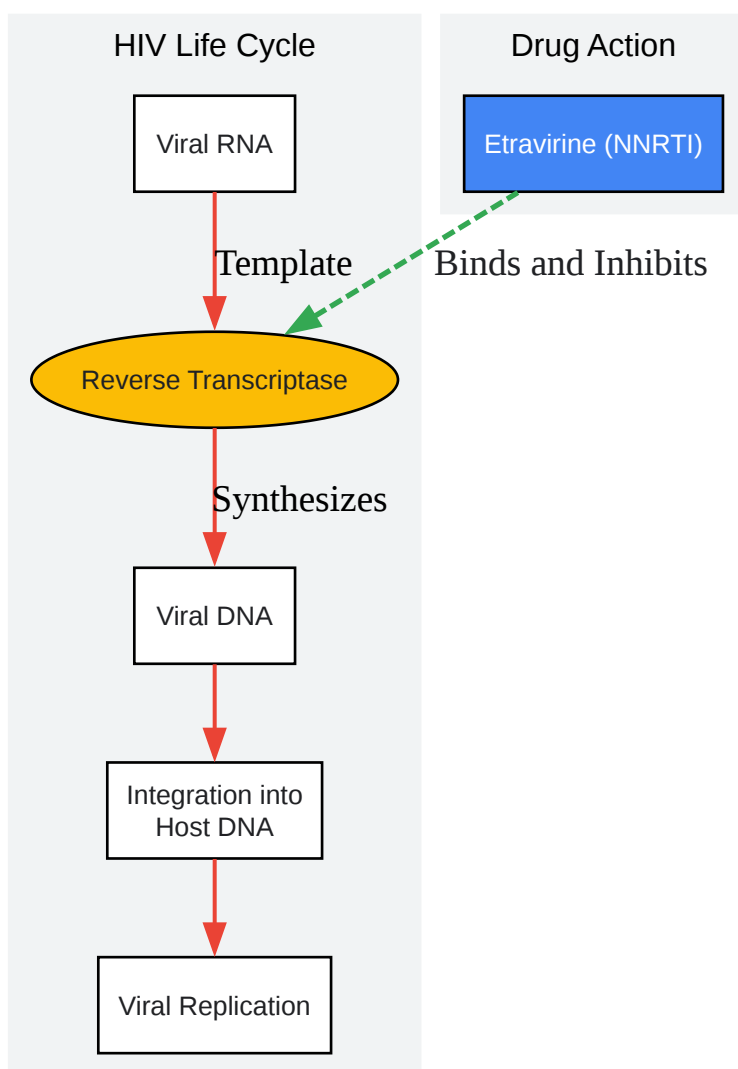


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Shake-flask method workflow.

Mechanism of Action of Etravirine

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by directly binding to and inhibiting the viral enzyme reverse transcriptase, which is essential for the replication of HIV.



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Etravirine's mechanism of action.

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